Trimidox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

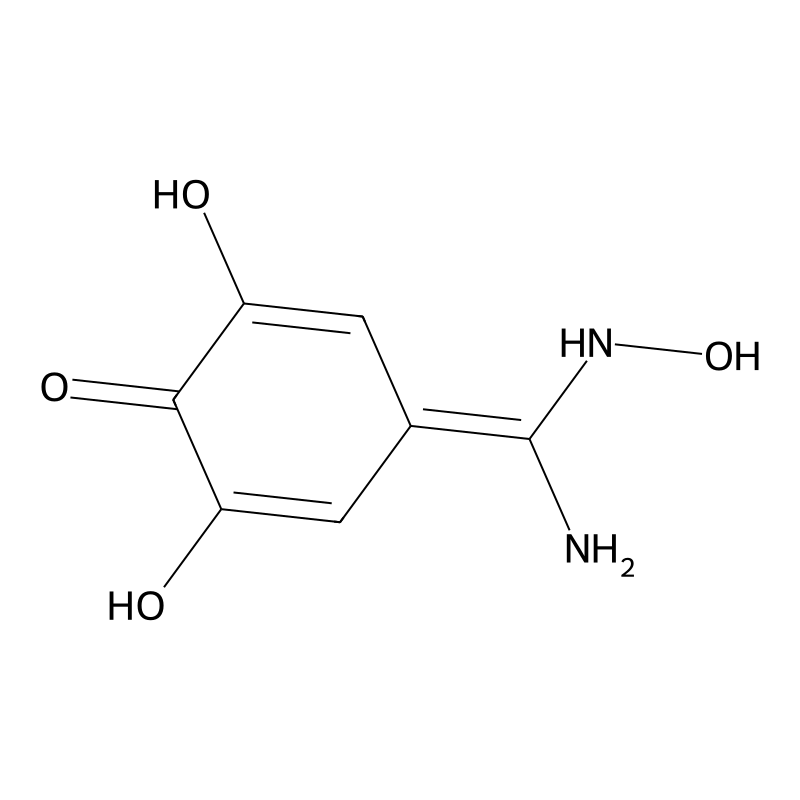

Trimidox, chemically known as N,3,4,5-tetrahydroxy-2-pyridinone, is a synthetic compound primarily recognized for its role as a specific inhibitor of ribonucleotide reductase. This enzyme is crucial in DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are necessary for DNA replication and repair. The compound has garnered attention in the field of cancer research due to its ability to induce apoptosis in various cancer cell lines, particularly those associated with hematological malignancies.

Caspase Activator

Trimidox is categorized as a caspase activator. Caspases are a group of enzymes in cells that play a vital role in programmed cell death, also known as apoptosis []. By activating caspases, Trimidox can induce apoptosis in cells. Researchers use Trimidox to study apoptosis and its role in various diseases.

Cancer Research

Apoptosis is a natural process that helps keep the body healthy by eliminating damaged or unwanted cells. Cancerous cells often evade apoptosis, allowing them to multiply uncontrollably. Researchers are investigating Trimidox's potential to induce apoptosis in cancer cells []. This research could lead to the development of new cancer therapies.

Other Areas of Research

Trimidox may also be used in other areas of scientific research, such as:

- Immunology and inflammation research: Apoptosis plays a role in regulating the immune system and inflammatory response. Researchers may use Trimidox to study these processes [].

- Neuroscience research: Apoptosis is involved in brain development and neurodegenerative diseases. Researchers may use Trimidox to study these processes [].

Trimidox functions as an inhibitor of ribonucleotide reductase by binding to its active site, thereby disrupting the enzyme's activity. This inhibition leads to a decrease in the levels of deoxyguanosine triphosphate and deoxycytidine triphosphate within the cell, which are critical for DNA synthesis. The resultant imbalance triggers cellular stress responses, culminating in apoptosis. Key reactions include:

- Inhibition of Ribonucleotide Reductase: Trimidox binds to the enzyme's active site.

- Induction of Apoptosis: Following inhibition, there is an increase in pro-apoptotic signals and a decrease in anti-apoptotic signals, leading to programmed cell death.

Trimidox exhibits significant biological activity, particularly in inducing apoptosis in cancer cells. Research has demonstrated that treatment with Trimidox results in:

- Increased c-myc Expression: This oncogene's upregulation is associated with enhanced apoptotic signaling pathways .

- p53 Activation: Trimidox-induced apoptosis has been shown to involve p53-dependent pathways, particularly in acute lymphoblastic leukemia cell lines .

- Cytochrome c Release: The compound promotes the release of cytochrome c from mitochondria, a critical step in the apoptotic cascade .

The synthesis of Trimidox involves several steps that typically include the following:

- Formation of Pyridinone Ring: Starting materials undergo cyclization reactions to form the pyridinone structure.

- Hydroxylation: Subsequent hydroxylation steps introduce hydroxyl groups at specific positions on the ring.

- Purification: The final product is purified through crystallization or chromatography techniques.

Specific synthetic routes may vary based on laboratory protocols but generally follow these principles.

Trimidox has several applications primarily within biomedical research:

- Cancer Treatment Research: Due to its ability to induce apoptosis selectively in cancer cells, Trimidox is studied as a potential therapeutic agent for various cancers.

- Mechanistic Studies: It serves as a tool compound for understanding ribonucleotide reductase function and the apoptotic process.

- Cell Differentiation Studies: Research indicates that Trimidox can influence erythroid differentiation and hemoglobin production .

Interaction studies involving Trimidox have focused on its effects on various cellular pathways:

- Caspase Activation: Trimidox activates caspases, which are essential for executing apoptosis .

- Bcl-2 Family Proteins: The compound influences the expression levels of Bcl-2 and Bax proteins, further modulating apoptotic pathways .

- Cell Cycle Regulation: It has been observed that Trimidox affects cell cycle progression by altering nucleotide availability.

Several compounds exhibit similar properties to Trimidox, particularly as ribonucleotide reductase inhibitors or apoptosis inducers. Below are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Gemcitabine | Nucleoside analog that inhibits DNA synthesis | Used clinically for pancreatic cancer |

| Hydroxyurea | Inhibits ribonucleotide reductase | Also used for sickle cell disease management |

| Fludarabine | Purine analog that interferes with DNA synthesis | Effective against chronic lymphocytic leukemia |

| Clofarabine | Purine nucleoside analog | Targets multiple pathways in leukemia cells |

Trimidox stands out due to its specific action on ribonucleotide reductase and its pronounced effect on inducing apoptosis through mitochondrial pathways.

The initial synthetic approaches for Trimidox synthesis emerged from classical amidoxime preparation methodologies that had been established for related aromatic compounds. The foundational work in Trimidox synthesis built upon well-established protocols for amidoxime formation through nucleophilic attack of hydroxylamine on nitrile derivatives [1] [2].

Classical Hydroxylamine Condensation Approach

The earliest documented synthesis of Trimidox employed a traditional two-step methodology beginning with the preparation of 3,4,5-trihydroxybenzoic acid derivatives . This approach involved the initial protection of phenolic hydroxyl groups using benzyl chloride in the presence of potassium carbonate, followed by conversion to the corresponding nitrile intermediate. The subsequent treatment with hydroxylamine hydrochloride in refluxing ethanol, typically requiring 2-24 hours, yielded the desired amidoxime product with yields ranging from 60-85% [1] [2].

Direct Nitrile-Hydroxylamine Condensation

A more streamlined historical approach involved the direct condensation of 3,4,5-trihydroxybenzonitrile with hydroxylamine hydrochloride [1] [4]. This method demonstrated particular efficacy for aromatic substrates, with hydroxylamine hydrochloride being combined with bases such as triethylamine or sodium carbonate to generate hydroxylamine in situ. The reaction typically proceeded in refluxing ethanol or methanol over 1-48 hours, achieving yields of 70-90% for aromatic amidoximes, which consistently outperformed aliphatic analogues [1].

The historical synthesis methods established important principles that continue to influence modern Trimidox production: the requirement for careful pH control, the preference for protic solvents, and the necessity of protecting phenolic hydroxyl groups during certain synthetic transformations [5] [1].

Modern Optimization Strategies

Contemporary synthetic approaches to Trimidox have incorporated advanced methodologies that address the limitations of historical methods while improving efficiency, yield, and environmental sustainability.

Triphenylphosphine-Iodine Mediated Synthesis

A significant advancement in Trimidox synthesis involves the triphenylphosphine-iodine mediated approach developed for efficient amidoxime preparation [4]. This methodology employs iodine and triphenylphosphine in dichloromethane to activate amide intermediates toward nucleophilic attack by hydroxylamine. The reaction proceeds under mild conditions from 0°C to room temperature over approximately 2 hours, achieving yields of 70-95%. This method offers particular advantages in terms of reaction time reduction and compatibility with sensitive functional groups [4].

Microwave-Assisted Synthesis

Modern microwave-assisted protocols have revolutionized Trimidox preparation by dramatically reducing reaction times while maintaining high yields [1] [6]. These methods typically employ solvent-free conditions with hydroxylamine hydrochloride and silica gel under microwave irradiation. Reaction times are reduced to 4-15 minutes while achieving yields of 76-98%, representing a substantial improvement over conventional thermal methods [1]. The microwave approach demonstrates particular efficacy for aldoxime formation and has been successfully adapted for benzamidoxime derivatives [6].

Ultrasonic Irradiation Methods

Solvent-free ultrasonic methods represent another significant advancement in modern Trimidox synthesis [1]. These environmentally friendly protocols utilize ultrasonic irradiation to promote the condensation of nitriles with hydroxylamine, achieving yields of 70-85% in substantially reduced reaction times. The method offers advantages in terms of energy efficiency and reduced solvent consumption while maintaining product purity [1].

Aqueous Synthesis Optimization

Recent developments have focused on aqueous synthesis methods that eliminate the need for organic solvents and base catalysts [1]. These protocols employ aqueous hydroxylamine solutions and demonstrate shorter reaction times compared to hydroxylamine hydrochloride methods. While yields typically range from 65-80%, the simplified workup and environmental benefits make this approach attractive for large-scale production [1].

Solubility Profile and Stability Considerations

The physicochemical properties of Trimidox significantly influence its pharmaceutical development, formulation strategies, and storage requirements. Understanding these characteristics is essential for optimizing therapeutic applications and manufacturing processes.

Solubility Characteristics

Trimidox exhibits limited aqueous solubility, with water solubility below 1 mg/mL under standard conditions [7]. This hydrophilic limitation necessitates careful consideration of formulation strategies for pharmaceutical applications. The compound demonstrates enhanced solubility in organic solvents, with dimethyl sulfoxide accommodating up to 20 mg/mL and ethanol permitting approximately 0.25 mg/mL dissolution [8] [7].

The solubility profile in phosphate-buffered saline at physiological pH (7.2) reaches approximately 5 mg/mL, suggesting adequate bioavailability for therapeutic applications [7]. The compound's negative logarithmic partition coefficient indicates predominantly hydrophilic character, which influences both its pharmacokinetic properties and formulation requirements [7].

pH-Dependent Stability

Trimidox demonstrates remarkable pH-dependent stability characteristics that significantly impact its storage and formulation [9]. The compound exhibits maximum stability in acidic conditions, with optimal stability occurring at pH 3.0 where the half-life extends to 124 years at 25°C [9]. This extraordinary stability in acidic environments results from reduced hydrolytic degradation of the amidoxime functional group.

As pH increases beyond 3.8, stability decreases substantially due to accelerated hydrolysis reactions [9]. The activation energy for hydrolysis at pH 3.0 was determined to be 19.4 kcal/mol, providing quantitative insight into the thermal stability relationship [9]. Temperature-dependent studies revealed that degradation follows first-order kinetics across the pH range studied [9].

Thermal Stability and Storage

Under appropriate storage conditions at -20°C, Trimidox maintains stability for at least 2 years without significant degradation [7]. The compound requires protection from elevated temperatures, as thermal decomposition becomes significant above 100°C [10]. Spectroscopic analysis reveals characteristic ultraviolet absorption maxima at 220 nm and 280 nm, providing useful analytical benchmarks for purity assessment [7].

The crystalline solid form demonstrates superior stability compared to solution preparations, making solid-state storage the preferred approach for long-term preservation [7]. Aqueous solutions should not be stored for extended periods exceeding one day due to potential hydrolytic degradation [7].

Oxidative Stability Considerations

Trimidox exhibits susceptibility to oxidative degradation, particularly under aerobic conditions and in the presence of metal catalysts [10]. The multiple hydroxyl groups and amidoxime functionality provide sites for oxidative attack, necessitating the use of antioxidants in certain formulations. Storage under inert atmosphere conditions helps preserve compound integrity during extended storage periods [10].

Crystallization Behavior and Polymorphism

The crystallization behavior and potential polymorphism of Trimidox represent critical considerations for pharmaceutical development, affecting both manufacturing consistency and therapeutic performance.

Crystal Morphology and Habits

Trimidox typically crystallizes as needles or plates depending upon the crystallization conditions employed [8] [7]. The morphology varies significantly with solvent choice, cooling rate, and concentration, making controlled crystallization protocols essential for reproducible manufacturing. Ethanol, methanol, and water mixtures serve as preferred crystallization solvents due to their compatibility with the compound's polar functional groups [7] [1].

Polymorphic Considerations

While comprehensive polymorphic screening of Trimidox remains incomplete, the presence of multiple hydrogen-bonding functional groups suggests potential for polymorphic diversity [11] [12] [13]. Compounds containing multiple hydroxyl groups and amidoxime functionalities commonly exhibit polymorphism due to the various possible hydrogen-bonding arrangements in the crystal lattice [11] [12].

The current evidence indicates that Trimidox primarily exists in an anhydrous crystalline form with minimal water incorporation [11]. However, the potential for hydrate formation exists given the extensive hydrogen-bonding capability of the molecule. Differential scanning calorimetry studies suggest a single melting endotherm, indicating either a single polymorph or rapid interconversion between forms [14] [15].

Crystallization Process Optimization

Modern crystallization approaches for Trimidox emphasize controlled nucleation and growth to ensure consistent particle size distribution and crystal habit [16] [13]. Slow cooling from saturated solutions and antisolvent addition techniques provide optimal control over crystal morphology. The choice of crystallization conditions significantly influences downstream processing characteristics including filtration, drying, and formulation behavior [13].

Future Crystallographic Investigations

Complete characterization of Trimidox crystallization behavior requires comprehensive single-crystal X-ray diffraction analysis to determine crystal system, space group, and molecular packing arrangements [11] [12]. Such studies would provide definitive information regarding polymorphic potential and guide optimization of crystallization processes for pharmaceutical manufacturing.

The establishment of detailed polymorphic relationships would enable the development of robust crystallization protocols that ensure consistent production of the most thermodynamically stable and pharmaceutically appropriate crystal form. This knowledge becomes particularly important for regulatory submissions and quality control procedures in pharmaceutical manufacturing [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₄ | [17] [7] [18] |

| Molecular Weight (g/mol) | 184.15 | [17] [7] [18] |

| CAS Number | 95933-74-7 | [19] [8] [17] |

| Solubility in Water (mg/mL) | < 1 | [7] |

| Solubility in DMSO (mg/mL) | ≤ 20 | [8] [7] |

| Stability at pH 3.0 | t₁/₂ = 124 years | [9] |

| Storage Conditions | -20°C | [7] |

| Synthesis Method | Conditions | Yield Range (%) | Advantages | Reference |

|---|---|---|---|---|

| Classical Hydroxylamine Condensation | Refluxing ethanol, base catalyst, 2-24 h | 60-85 | Established method, good yields | [1] [2] |

| Direct Nitrile-Hydroxylamine Reaction | Refluxing ethanol/methanol, Et₃N, 1-48 h | 70-90 | Direct conversion, aromatic substrates favored | [1] [4] |

| Triphenylphosphine-Iodine Mediated | DCM, 0°C to RT, Et₃N, 2 h | 70-95 | Mild conditions, short reaction time | [4] |

| Microwave-Assisted Synthesis | Solvent-free, microwave, 4-15 min | 76-98 | Fast, high yields, solvent-free | [1] [6] |

Trimidox represents a highly potent ribonucleotide reductase inhibitor that exhibits remarkable selectivity for the R2 subunit of this essential enzyme [1] [2]. The compound demonstrates approximately 100-fold greater potency compared to hydroxyurea, the only ribonucleotide reductase inhibitor currently in clinical use, with an inhibitory concentration (IC50) of 5 micrometers versus 500 micrometers for hydroxyurea [2]. This exceptional potency positions Trimidox as one of the most effective ribonucleotide reductase inhibitors identified to date.

The ribonucleotide reductase enzyme complex consists of two distinct subunits: the large R1 subunit containing the catalytic site and allosteric regulatory sites, and the smaller R2 subunit housing a critical tyrosyl radical stabilized by a dinuclear iron center [3] [4]. Trimidox specifically targets the R2 subunit through its interaction with the iron-tyrosyl radical complex, which is essential for enzyme function [5] [4]. The compound's mechanism involves chelation of iron from the dinuclear iron center and subsequent quenching of the tyrosyl radical, effectively disrupting the electron transfer pathway necessary for ribonucleotide reduction [4] [6].

Competitive Binding Analysis

Contrary to classical competitive inhibition patterns, Trimidox does not function as a direct competitive inhibitor of ribonucleotide reductase substrates [5] [4]. Instead, the compound operates through a non-competitive mechanism that involves iron chelation and radical scavenging activities. Studies have demonstrated that Trimidox can form stable iron complexes, with photometric and polarographic analyses confirming its iron-binding capacity [5]. However, the cytotoxic action of Trimidox cannot be circumvented by the addition of iron-saturated transferrin or iron-ammonium citrate, indicating that iron complexing capacity alone is not responsible for its mechanism of action [5].

The binding characteristics of Trimidox reveal a complex interaction pattern that distinguishes it from traditional substrate analogs. When HL-60, K562, or L1210 leukemia cells were incubated with the Trimidox-iron complex, researchers observed increased growth inhibitory capacity compared to Trimidox alone [5]. This finding suggests that the iron-Trimidox complex may possess enhanced biological activity while maintaining the compound's primary mechanism of ribonucleotide reductase inhibition.

Kinetic analyses have revealed that Trimidox exhibits non-Michaelis-Menten kinetics characteristic of allosteric inhibitors rather than competitive substrate inhibitors [1] [2]. The compound demonstrates time-dependent inhibition patterns, with maximum inhibitory effects observed after 24 hours of incubation at concentrations as low as 7.5 micrometers [2]. This temporal dependency suggests that Trimidox requires cellular uptake and potential metabolic activation to achieve optimal inhibitory potency.

Allosteric Modulation Effects

While Trimidox does not directly interact with the allosteric sites of the R1 subunit, its inhibition of the R2 subunit produces profound effects on the overall allosteric regulation of ribonucleotide reductase [4] [7]. The R1 subunit contains three critical allosteric sites: the activity site (A-site), the specificity site (S-site), and the catalytic site (C-site) [7]. The A-site regulates overall enzyme activity through binding of adenosine triphosphate or deoxyadenosine triphosphate, while the S-site controls substrate specificity by accommodating various allosteric effectors [7].

Trimidox-mediated inhibition of the R2 subunit effectively disrupts the quaternary structure of the active ribonucleotide reductase complex, preventing the formation of the catalytically competent α2β2 holoenzyme [4]. This disruption has cascading effects on the allosteric regulation network, as the absence of functional R2 subunits renders the sophisticated allosteric control mechanisms of the R1 subunit functionally irrelevant. The compound's action thus represents a form of indirect allosteric modulation through subunit-specific targeting.

The iron-tyrosyl radical center of the R2 subunit serves as a critical component in the electron transfer pathway that connects the allosteric sites of R1 to the actual catalytic mechanism [6] [8]. Trimidox disruption of this center effectively uncouples allosteric regulation from catalytic activity, creating a state where substrate binding and allosteric effector interactions may occur normally at the R1 subunit, but electron transfer and subsequent catalysis cannot proceed due to the compromised R2 subunit functionality.

Impact on Deoxyribonucleotide Pool Regulation

Trimidox exerts profound effects on cellular deoxyribonucleotide pools, with particularly dramatic impacts on deoxyguanosine triphosphate and deoxycytidine triphosphate concentrations [1] [9]. Treatment of HL-60 human promyelocytic leukemia cells with 50 picomoles per liter of Trimidox for 24 hours resulted in a reduction of deoxyguanosine triphosphate pools to 24% of control values and deoxycytidine triphosphate pools to 39% of control values [9]. These substantial depletions demonstrate the compound's capacity to severely disrupt the balanced synthesis of DNA precursors.

The selective depletion of specific deoxyribonucleotides reflects the sophisticated substrate specificity mechanisms of ribonucleotide reductase and the differential effects of Trimidox on various reduction reactions [7]. Deoxyguanosine triphosphate synthesis requires the reduction of guanosine diphosphate, which occurs when deoxyribosylthymine triphosphate binds to the specificity site of the R1 subunit [7]. The more pronounced depletion of deoxyguanosine triphosphate compared to deoxycytidine triphosphate suggests that Trimidox may have differential effects on the various substrate-effector combinations that control ribonucleotide reductase specificity.

The deoxyribonucleotide pool imbalances induced by Trimidox have significant implications for DNA synthesis and repair processes [1] [10]. The compound's ability to synergistically enhance the effects of cytarabine (Ara-C) demonstrates the clinical relevance of these pool perturbations [1] [10]. Cytarabine is phosphorylated by deoxycytidine kinase, which is subject to negative allosteric regulation by deoxycytidine triphosphate [1]. The Trimidox-induced decrease in deoxycytidine triphosphate pools relieves this allosteric inhibition, resulting in increased cytarabine phosphorylation and enhanced incorporation into DNA [1].

Quantitative analyses have revealed that cytarabine incorporation increased 1.51-fold and 1.89-fold after preincubation with 75 and 100 micrometers of Trimidox, respectively [1]. This enhancement was attributed to significantly increased cytarabine triphosphate pools, which showed 1.9-fold and 2.5-fold increases following Trimidox treatment [1]. These findings demonstrate how Trimidox-mediated disruption of deoxyribonucleotide pool homeostasis can potentiate the effects of other DNA-targeting therapeutic agents.

Oxidative Stress Modulation Pathways

Trimidox exhibits remarkable dual functionality as both a ribonucleotide reductase inhibitor and a potent modulator of oxidative stress pathways [11] [12]. The compound demonstrates strong radical scavenging activity with an IC50 of 8.8 micrometers for DPPH radical reduction, substantially more potent than related compounds such as didox (117.5 micrometers) or gallic acid (41.8 micrometers) [11] [12]. This radical scavenging capacity represents a unique property among ribonucleotide reductase inhibitors and contributes significantly to the compound's overall biological activity profile.

The antioxidant properties of Trimidox extend beyond direct radical scavenging to include modulation of cellular antioxidant enzyme systems [11] [12]. Treatment of U937 human lymphoma cells with Trimidox resulted in significant increases in both the activity and messenger ribonucleic acid expression of catalase, a critical antioxidant enzyme responsible for hydrogen peroxide detoxification [11] [12]. This upregulation of catalase represents an adaptive cellular response that enhances the cell's capacity to manage oxidative stress and provides additional protection against reactive oxygen species-mediated damage.

Experimental studies have demonstrated that Trimidox provides concentration-dependent protection against oxidative stress induced by various agents, including hydrogen peroxide, tert-butylhydroperoxide, and ultraviolet irradiation [11] [12]. The compound's protective effects were attributed to inhibition of reactive oxygen species production, as evidenced by flow cytometric analyses using dichlorofluorescein fluorescence [12]. Trimidox treatment significantly prevented the increase in dichlorofluorescein fluorescence following ultraviolet irradiation, confirming its capacity to modulate cellular oxidative stress responses [12].

The iron-chelating properties of Trimidox contribute to its oxidative stress modulation through multiple mechanisms [5] [11]. Iron plays a critical role in the generation of hydroxyl radicals through the Fenton reaction, where hydrogen peroxide reacts with ferrous iron to produce highly reactive hydroxyl radicals [13]. By chelating cellular iron, Trimidox can reduce the availability of iron for Fenton chemistry, thereby decreasing the production of these damaging oxidative species. This iron chelation mechanism provides a molecular basis for understanding how Trimidox can simultaneously inhibit ribonucleotide reductase and provide antioxidant protection.